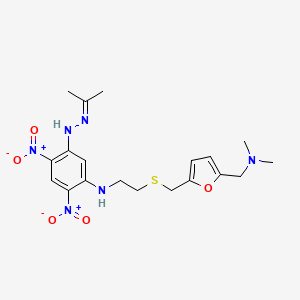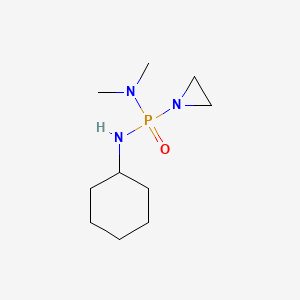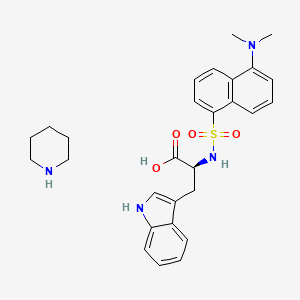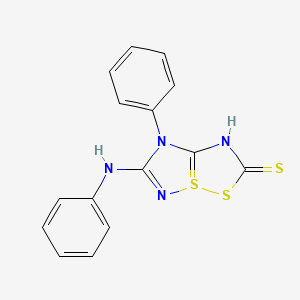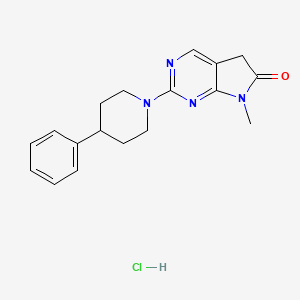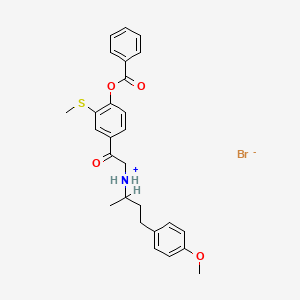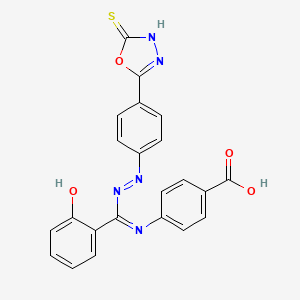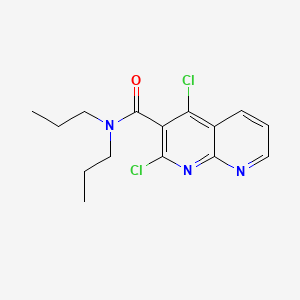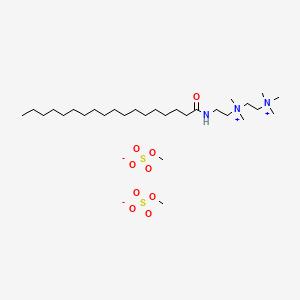
2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with dimethyl and oxohexyl groups. Benzoxazinones are known for their diverse biological activities and applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethyl and oxohexyl groups can be achieved through substitution reactions. For example, the dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Oxidation Reactions: The oxohexyl group can be introduced through oxidation reactions, where a suitable hexyl precursor is oxidized to form the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the oxohexyl group, which may result in different biological activities.
7-(1-Oxohexyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the dimethyl groups, which may affect its chemical reactivity and properties.
2,4-Dimethyl-7-(1-hydroxyhexyl)-2H-1,4-benzoxazin-3(4H)-one: Contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
Uniqueness
The presence of both dimethyl and oxohexyl groups in 2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
135420-25-6 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
7-hexanoyl-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-7-14(18)12-8-9-13-15(10-12)20-11(2)16(19)17(13)3/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
UIZJKVJWRVLGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



